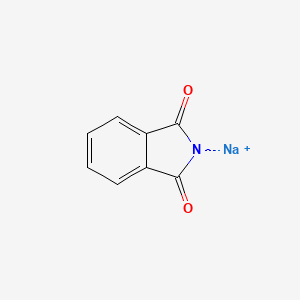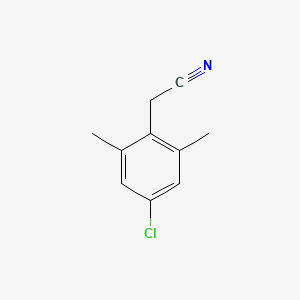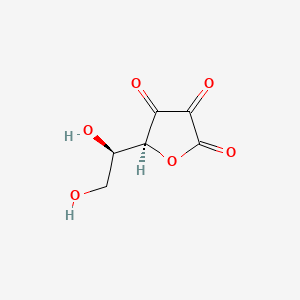
D-Dehydroascorbic acid
説明
D-Dehydroascorbic acid (DHA) is a potent glycation agent produced by the oxidation of ascorbic acid (vitamin C). It is significantly more reactive than glucose and fructose in the glycation of lens proteins . DHA is the oxidized form of vitamin C and has dietary and cosmetic applications. It is actively brought into the endoplasmic reticulum of cells through glucose transport and generates oxidative potential .
Synthesis Analysis
A new method using ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS MS) methodology was developed for the determination of ascorbic acid (AA) and dehydroascorbic acid (DHAA) contents in liquid and solid vegetable samples . Another method for the determination of the total content of vitamin C and dehydroascorbic acid in food, based on the technique of differential pulse voltammetry with the use of a boron-doped diamond electrode modified with mercury film, was also developed .Molecular Structure Analysis
The structure of DHA is commonly shown as a 1,2,3-tricarbonyl, but the actual structure shown by spectroscopic studies is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .Chemical Reactions Analysis
The analysis of total vitamin C content in food is most frequently performed by reducing dehydroascorbic acid to ascorbic acid, which is then assayed with the technique of high-performance liquid chromatography combined with spectrophotometric detection . Other studies have also discussed the nature of free radical product of its reaction involving HR by frontier orbital approach .Physical And Chemical Properties Analysis
DHA has a molecular formula of C6H6O6 and an average mass of 174.108 Da . It is a solid white substance with a characteristic odor .科学的研究の応用
Food Preservation
D-Dehydroascorbic acid (DHAA) is used in the food industry for the preservation of peas during frozen storage . The kinetics of ascorbic acid (AA) and DHAA were studied in blanched and unblanched peas during frozen storage using a first-order reversible consecutive reaction model .
Synthesis of Heterocyclic Compounds
DHAA is used in the synthesis of mono- and bis-phenylhydrazones of L-Threo- and D-Erythro-2,3-Hexodiulosono-1,4-Lactones for the synthesis of an array of heterocyclic compounds .
Analysis of Vitamin C Content in Food
DHAA is used in the analysis of total vitamin C content in food. The analysis is most frequently performed by reducing DHAA to ascorbic acid, which is then assayed with the technique of high-performance liquid chromatography combined with spectrophotometric detection .
Repairing Graphene Defects
Carbonized dehydroascorbic acid nanoparticles (CDAN) from DHAA during thermal reduction are used to repair graphene defects and bridge graphene sheets .
Oxidative Stress Response in Plants
Dehydroascorbate reductases (DHARs) are important enzymes that reconvert DHAA into ascorbic acid (ASC). They are involved in the plant response to oxidative stress, such as that induced by the mycotoxin beauvericin (BEA) .
Synthesis of Prostaglandin D2 Receptor Antagonist
DHAA is used in the synthesis of (+)-2-((1R,2R,3R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-3-yl)ethanol, a key intermediate of the novel Prostaglandin D2 Receptor Antagonist S-5751 .
作用機序
Target of Action
D-threo-2,3-Hexodiurosonic acid 1,4-lactone, also known as (5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione or D-Dehydroascorbic acid, is an oxidized form of ascorbic acid (Vitamin C)
Mode of Action
The exact mechanism of action of D-Dehydroascorbic acid is still under investigation . It’s known that it has similar biological activity as ascorbic acid . For instance, it has been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A, and poliovirus type 1 . It’s suggested that D-Dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles .
Biochemical Pathways
D-Dehydroascorbic acid is actively imported into the endoplasmic reticulum of cells via glucose transporters . It is trapped therein by reduction back to ascorbate by glutathione and other thiols . This process affects the redox state of the cell and can influence various biochemical pathways.
Pharmacokinetics
It’s known that d-dehydroascorbic acid and ascorbic acid have different abilities to cross biological membranes . This difference could impact the absorption, distribution, metabolism, and excretion (ADME) properties of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Result of Action
The molecular and cellular effects of D-threo-2,3-Hexodiurosonic acid 1,4-lactone’s action are likely to be similar to those of ascorbic acid, given their similar biological activity . These effects include acting as an antioxidant, participating in collagen synthesis, and playing a role in immune function. In addition, D-Dehydroascorbic acid has been found to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-threo-2,3-Hexodiurosonic acid 1,4-lactone. For instance, the presence of oxygen and metals can affect the half-life of ascorbate radicals, which are formed when ascorbic acid undergoes oxidation . These factors could similarly influence the action of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Safety and Hazards
DHA is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-MVHIGOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018175 | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Dehydroascorbic acid | |
CAS RN |
33124-69-5 | |
| Record name | Dehydroascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)
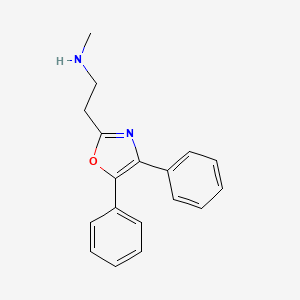
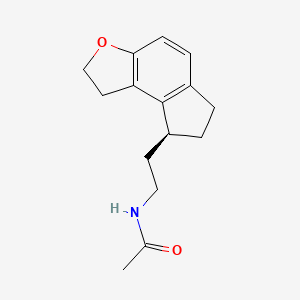
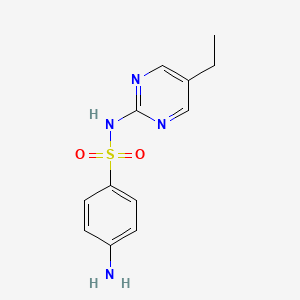


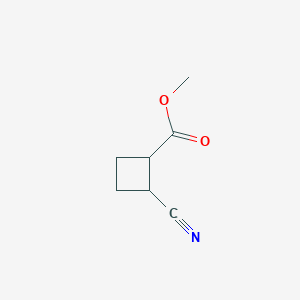

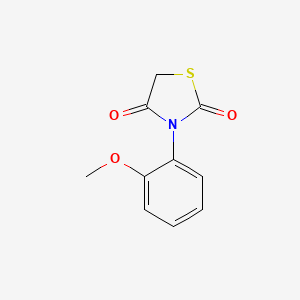

![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
